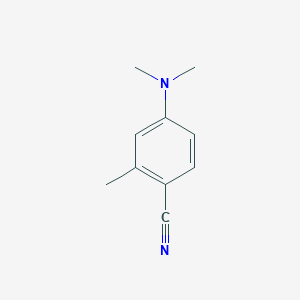

4-(Dimethylamino)-2-methylbenzonitrile

Description

Properties

IUPAC Name |

4-(dimethylamino)-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8-6-10(12(2)3)5-4-9(8)7-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXADDPXGCNTXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80712391 | |

| Record name | 4-(Dimethylamino)-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57413-39-5 | |

| Record name | 4-(Dimethylamino)-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Dimethylamino)-2-methylbenzonitrile chemical structure and formula

An In-depth Technical Guide to 4-(Dimethylamino)-2-methylbenzonitrile: Structure, Properties, and Synthetic Context

Introduction: The Versatility of the Benzonitrile Scaffold

To researchers and professionals in drug development, the benzonitrile moiety represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds. Its unique physicochemical properties, including its role as a bioisostere for other functional groups and its ability to act as a hydrogen bond acceptor, have cemented its importance in medicinal chemistry.[1] This guide focuses on a specific, yet underexplored, member of this family: This compound .

While extensive literature exists for related structures, specific experimental data for this compound is not widely published. Therefore, this guide will provide a comprehensive overview of its core chemical identity and, where direct data is unavailable, will draw authoritative insights from its close structural analogs, primarily the well-studied 4-(Dimethylamino)benzonitrile (DMABN) . By examining the established chemistry of these related compounds, we can infer the probable characteristics and synthetic strategies relevant to the title compound, providing a robust framework for future research and application.

PART 1: Core Chemical Identity and Physicochemical Properties

The fundamental structure of this compound consists of a central benzene ring functionalized with three key substituents:

-

A nitrile group (-C≡N) at position 1: This group is a strong electron-withdrawing group and a potent hydrogen bond acceptor.

-

A methyl group (-CH₃) at position 2: This group is weakly electron-donating and, due to its ortho position relative to the nitrile, can introduce steric hindrance that may influence reactivity and molecular conformation.

-

A dimethylamino group (-N(CH₃)₂) at position 4: This is a strong electron-donating group, which creates a significant electronic push-pull system with the para-positioned nitrile group. This electronic arrangement is critical to the molecule's potential applications in materials science and as a synthetic intermediate.

The table below summarizes the key identifiers for this compound and its primary analog, DMABN.

| Property | This compound | 4-(Dimethylamino)benzonitrile (DMABN) |

| CAS Number | 57413-39-5[2] | 1197-19-9[2][3][4] |

| Molecular Formula | C₁₀H₁₂N₂ | C₉H₁₀N₂[2][3][4] |

| Molecular Weight | 160.22 g/mol | 146.19 g/mol [4] |

| IUPAC Name | This compound | 4-(dimethylamino)benzonitrile[4] |

| Canonical SMILES | CN(C)c1ccc(c(c1)C)C#N | CN(C)c1ccc(cc1)C#N[2][4] |

| Appearance | Not specified | White to light yellow crystalline powder[3] |

| Melting Point | Not specified | 72-75 °C |

| Boiling Point | Not specified | 318 °C |

PART 2: Synthesis and Spectroscopic Characterization

Proposed Synthetic Workflow

One plausible approach involves the cyanation of a halogenated precursor. For instance, starting from a molecule like 4-bromo-3-methyl-N,N-dimethylaniline, a palladium-catalyzed cyanation using a cyanide source such as zinc cyanide (Zn(CN)₂) would be a high-yield, field-proven method. The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and appropriate ligands is critical for reaction efficiency, minimizing side reactions and ensuring a high conversion rate. This self-validating system relies on the well-documented reliability of Buchwald-Hartwig or similar cross-coupling reactions for C-N and C-C bond formation.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization Protocol

Structural verification is paramount. The following spectroscopic methods would be essential for confirming the identity and purity of the synthesized product.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected signals would include two singlets for the non-equivalent methyl protons of the dimethylamino group, a singlet for the methyl group on the ring, and distinct aromatic protons showing characteristic splitting patterns based on their coupling constants. The integration of these signals would confirm the proton count.

-

¹³C NMR : Would show characteristic peaks for the nitrile carbon (~118-120 ppm), the aromatic carbons, and the methyl carbons. The specific chemical shifts provide a fingerprint of the molecule's electronic environment.[6]

-

-

Infrared (IR) Spectroscopy :

-

A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

-

C-H stretching bands for the aromatic and methyl groups would appear around 2800-3100 cm⁻¹.

-

-

Mass Spectrometry (MS) :

-

High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition (C₁₀H₁₂N₂), providing unequivocal evidence of the product's formula.

-

PART 3: Applications in Drug Discovery and Materials Science

While direct applications of this compound are not documented, the utility of its structural components is well-established, suggesting its potential as a valuable building block.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The 2-methylbenzonitrile scaffold is a key component in the synthesis of important pharmaceuticals. For example, the related compound 4-Fluoro-2-methylbenzonitrile is a crucial intermediate in the preparation of trelagliptin , a drug used for the treatment of type II diabetes.[7][8][9] This precedent underscores the industrial and pharmaceutical relevance of this molecular framework. The presence of the dimethylamino group on the target molecule offers a reactive handle for further chemical modifications, potentially enabling the synthesis of novel drug candidates.

Scaffold for Biologically Active Molecules

Benzonitrile derivatives have demonstrated a wide array of biological activities.[1] Modified thiazole-benzonitrile cores, for instance, have been investigated as potent in vitro anticancer agents.[10] The unique electronic push-pull system within this compound makes it an attractive starting point for synthesizing new compounds to be screened for various therapeutic targets, including kinases, polymerases, or other enzymes where such electronic features can enhance binding affinity.

PART 4: Safety, Handling, and Storage

No specific safety data sheet (MSDS) exists for this compound. Therefore, it is imperative to handle it with the precautions appropriate for its chemical class, as detailed for the close analog DMABN.[2][4][11]

| Hazard Class | GHS Hazard Statements (for DMABN) |

| Acute Toxicity | H302: Harmful if swallowed.[2][4] |

| Skin Irritation | H315: Causes skin irritation.[2][4] |

| Eye Irritation | H319: Causes serious eye irritation.[4] |

| Sensitization | H317: May cause an allergic skin reaction.[4] |

| Respiratory | H335: May cause respiratory irritation.[2][4] |

Standard Laboratory Handling Protocol

-

Engineering Controls : Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12][13]

-

Personal Protective Equipment (PPE) :

-

Handling Procedures :

-

Storage :

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.[11]

Conclusion

This compound is a compound of significant interest due to its unique combination of electron-donating and electron-withdrawing groups, as well as the steric influence of the 2-methyl substituent. While direct experimental data remains sparse, its structural relationship to key pharmaceutical intermediates and versatile chemical scaffolds suggests high potential as a building block in drug discovery and materials science. This guide provides a foundational understanding based on authoritative data from its closest analogs, offering researchers a scientifically grounded starting point for synthesis, characterization, and exploration of this promising molecule.

References

-

MDPI. (2023). Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume II. Retrieved from [Link]

-

PMC. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved from [Link]

-

PubChem. (n.d.). 4-[(dimethylamino)methyl]benzonitrile (C10H12N2). Retrieved from [Link]

-

PubChem. (n.d.). 4-((Dimethylamino)methyl)benzonitrile | C10H12N2 | CID 826329. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)benzonitrile | C9H10N2 | CID 70967. Retrieved from [Link]

- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

-

PubMed. (2018). Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. Retrieved from [Link]

-

WIPO Patentscope. (2016). a process for the preparation of 4-fluoro-2-methylbenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and.... Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

CORE. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1197-19-9|4-(Dimethylamino)benzonitrile|BLD Pharm [bldpharm.com]

- 3. guidechem.com [guidechem.com]

- 4. 4-(Dimethylamino)benzonitrile | C9H10N2 | CID 70967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. ossila.com [ossila.com]

- 8. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis of 4-(Dimethylamino)-2-methylbenzonitrile

This guide provides a comprehensive overview of the synthetic pathways for 4-(Dimethylamino)-2-methylbenzonitrile, a key intermediate in the development of various pharmaceuticals and functional materials. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core chemical principles, provides detailed experimental protocols, and offers insights into the practical considerations of each synthetic route.

Introduction: The Significance of this compound

This compound is a substituted aromatic nitrile of significant interest due to the unique electronic properties conferred by its functional groups. The electron-donating dimethylamino group and the electron-withdrawing nitrile group, in conjunction with the methyl group, create a molecule with potential applications as a building block in the synthesis of complex organic molecules, including fluorescent probes and pharmacologically active compounds. The strategic placement of these functionalities allows for a variety of chemical transformations, making it a versatile precursor in medicinal chemistry and materials science.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The primary considerations for selecting a synthetic route include the availability of starting materials, reaction efficiency, scalability, and the environmental impact of the process. This guide will explore three principal pathways:

-

Palladium-Catalyzed Cyanation: A modern and highly versatile approach starting from an appropriately substituted aryl halide.

-

The Sandmeyer Reaction: A classic and robust method for introducing a nitrile group via a diazonium salt intermediate.

-

Nucleophilic Aromatic Substitution (SNAr): A direct approach involving the displacement of a suitable leaving group by dimethylamine.

Pathway 1: Palladium-Catalyzed Cyanation of an Aryl Halide

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis due to their broad functional group tolerance and milder reaction conditions compared to traditional methods.[1] The synthesis of this compound via this route typically commences with a halogenated precursor, such as 4-bromo- or 4-chloro-2-methylaniline, which is then dimethylated, followed by the introduction of the cyano group.

Rationale and Mechanistic Insights

The palladium-catalyzed cyanation of aryl halides proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and cyanide source is critical for achieving high yields and preventing catalyst deactivation.[1] While traditional cyanide sources like NaCN and KCN are effective, their high toxicity and the need for anhydrous conditions can be problematic.[1] Zinc cyanide (Zn(CN)₂) is a less toxic alternative, and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a non-toxic, air-stable solid that serves as an excellent cyanide source in the presence of a suitable palladium catalyst system.[2][3]

Experimental Protocol: Two-Step Synthesis from 4-Bromo-2-methylaniline

Step 1: Synthesis of 4-Bromo-N,N,2-trimethylaniline

This initial step involves the exhaustive methylation of the amino group of 4-bromo-2-methylaniline.

-

Reagents: 4-bromo-2-methylaniline, Iodomethane (CH₃I), Potassium Carbonate (K₂CO₃), Acetone.

-

Procedure:

-

To a solution of 4-bromo-2-methylaniline (1.0 eq) in acetone, add potassium carbonate (3.0 eq).

-

Cool the mixture in an ice bath and add iodomethane (2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-bromo-N,N,2-trimethylaniline.

-

Step 2: Palladium-Catalyzed Cyanation

This step introduces the nitrile functionality using a palladium catalyst and a suitable cyanide source.

-

Reagents: 4-bromo-N,N,2-trimethylaniline, Palladium(II) Acetate (Pd(OAc)₂), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]), Sodium Carbonate (Na₂CO₃), N,N-Dimethylformamide (DMF).

-

Procedure:

-

In a reaction vessel, combine 4-bromo-N,N,2-trimethylaniline (1.0 eq), potassium hexacyanoferrate(II) (0.6 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and dppf (0.04 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add anhydrous DMF and heat the mixture to 120-140 °C.

-

Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to afford this compound.

-

Visualization of the Palladium-Catalyzed Cyanation Pathway

Caption: Synthesis via Dimethylation and Palladium-Catalyzed Cyanation.

Pathway 2: The Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the synthesis of aryl nitriles from aryl amines via the formation of a diazonium salt intermediate.[4][5][6] This transformation offers a powerful tool for introducing a cyano group onto an aromatic ring, often with high efficiency.[7][8]

Rationale and Mechanistic Insights

The reaction proceeds in two distinct stages. First, the primary aromatic amine is converted to a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite in the presence of a strong acid. The resulting diazonium salt is then reacted with a copper(I) cyanide salt, which facilitates the displacement of the diazonium group with a cyanide nucleophile, releasing nitrogen gas.[4] The mechanism is believed to involve a single-electron transfer from the copper(I) salt to the diazonium salt, generating an aryl radical.[4]

Experimental Protocol: Synthesis from 4-Amino-N,N,2-trimethylaniline

Step 1: Diazotization

-

Reagents: 4-Amino-N,N,2-trimethylaniline, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Water.

-

Procedure:

-

Dissolve 4-amino-N,N,2-trimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Step 2: Cyanation

-

Reagents: Copper(I) Cyanide (CuCN), Sodium Cyanide (NaCN), Water, Toluene.

-

Procedure:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water.

-

Cool this solution to 0-5 °C and add a layer of toluene.

-

Slowly add the previously prepared cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Cool the mixture and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with aqueous sodium hydroxide and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

-

Visualization of the Sandmeyer Reaction Pathway

Caption: Synthesis via the Sandmeyer Reaction.

Pathway 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a direct method for introducing an amino group onto an activated aromatic ring. This pathway is contingent on the presence of a good leaving group (such as a halide) and an electron-withdrawing group positioned ortho or para to it, which stabilizes the intermediate Meisenheimer complex.

Rationale and Mechanistic Insights

For the synthesis of this compound, this approach would ideally start with a precursor like 4-fluoro-2-methylbenzonitrile or 4-chloro-2-methylbenzonitrile. The strong electron-withdrawing nature of the nitrile group activates the para position towards nucleophilic attack by dimethylamine. The reaction typically requires elevated temperatures and may be carried out in a polar aprotic solvent or neat with an excess of the amine.

Experimental Protocol: Synthesis from 4-Chloro-2-methylbenzonitrile

-

Reagents: 4-Chloro-2-methylbenzonitrile, Dimethylamine (solution in THF or ethanol, or as dimethylamine hydrochloride with a base), Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N), N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Procedure:

-

To a solution of 4-chloro-2-methylbenzonitrile (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add a base such as potassium carbonate (2.0 eq).

-

Add a solution of dimethylamine (2.0-3.0 eq). If using dimethylamine hydrochloride, add an additional equivalent of base.

-

Heat the reaction mixture to 100-150 °C in a sealed vessel.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Visualization of the SNAr Pathway

Caption: Synthesis via Nucleophilic Aromatic Substitution.

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| Palladium-Catalyzed Cyanation | 4-Bromo-2-methylaniline | Pd(OAc)₂, dppf, K₄[Fe(CN)₆] | High functional group tolerance, milder conditions, use of non-toxic cyanide source. | Cost of palladium catalyst and ligands, requires inert atmosphere. |

| Sandmeyer Reaction | 4-Amino-N,N,2-trimethylaniline | NaNO₂, HCl, CuCN | Well-established, often high-yielding, inexpensive reagents. | Use of highly toxic cyanide salts, diazotization requires careful temperature control, potential for side reactions. |

| Nucleophilic Aromatic Substitution | 4-Chloro-2-methylbenzonitrile | Dimethylamine, K₂CO₃ | Direct, atom-economical, avoids toxic cyanide reagents. | Requires an activated substrate, may require high temperatures and pressure, availability of starting material can be a limitation. |

Conclusion

The synthesis of this compound can be successfully achieved through several distinct and reliable pathways. The choice of the optimal route will depend on a variety of factors including the scale of the synthesis, cost considerations, and the available laboratory infrastructure. Palladium-catalyzed cyanation represents a modern, versatile, and often preferred method due to its safety profile and broad applicability. The Sandmeyer reaction remains a powerful and cost-effective alternative, provided that appropriate safety measures are in place for handling cyanide reagents. Nucleophilic aromatic substitution offers the most direct route, assuming the availability of a suitable activated precursor. This guide provides the foundational knowledge and practical protocols to enable researchers and scientists to confidently approach the synthesis of this valuable chemical intermediate.

References

-

Sundermeier, M., Zapf, A., & Beller, M. (2003). Palladium-Catalyzed Cyanation of Aryl Halides. European Journal of Organic Chemistry, 2003(17), 3513-3526. [Link]

-

Schareina, T., Zapf, A., & Beller, M. (2004). Potassium hexacyanoferrate(II)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. Chemical Communications, (12), 1388-1389. [Link]

-

Cheng, G.-Y., Yu, J.-T., Hu, M.-L., & Cheng, J. (2013). Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN. The Journal of Organic Chemistry, 78(6), 2710–2714. [Link]

-

Guo, M., Ge, J., Zhu, Z., & Wu, X. (2013). Efficient Synthesis of Aromatic Nitriles via Cyanation of Aryl Bromides and K4[Fe(CN)6] Catalyzed by a Palladium(II) Complex. Letters in Organic Chemistry, 10(3), 195-198. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

OrganicChemGuide. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Aher, N. D., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 7(75), 47536-47565. [Link]

-

Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792. [Link]

-

Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277. [Link]

- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

-

Process for the preparation of 4-chloro-2-nitrobenzonitrile. (1983). European Patent No. EP 0110559 A1. [Link]

- A process for the preparation of 4-fluoro-2-methylbenzonitrile. (2016).

Sources

- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. synarchive.com [synarchive.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicchemistryguide.com [organicchemistryguide.com]

An In-Depth Technical Guide to 4-(Dimethylamino)-2-methylbenzonitrile (CAS Number: 57413-39-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Dimethylamino)-2-methylbenzonitrile, a substituted aromatic nitrile of interest in synthetic and medicinal chemistry. While this specific isomer is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles and data from closely related analogues to offer insights into its physicochemical properties, synthesis, reactivity, and potential applications. The document is structured to provide a strong theoretical and practical framework for researchers working with this and similar molecules, emphasizing the interplay of its functional groups and the influence of substitution patterns on its chemical behavior.

Introduction and Molecular Overview

This compound, with the Chemical Abstracts Service (CAS) number 57413-39-5, is an aromatic organic compound featuring a benzonitrile core substituted with a dimethylamino group at the 4-position and a methyl group at the 2-position. The unique arrangement of an electron-donating dimethylamino group, a weakly electron-donating methyl group, and an electron-withdrawing nitrile group on the benzene ring suggests a nuanced electronic character that can be exploited in various chemical transformations.

The dimethylamino group, a potent electron-donating group, significantly influences the electron density of the aromatic ring, particularly at the ortho and para positions. The nitrile group, on the other hand, is a strong electron-withdrawing group, rendering the ipso-carbon electrophilic and influencing the reactivity of the entire molecule. The methyl group at the 2-position introduces steric hindrance and has a modest electron-donating effect, which can further modulate the molecule's reactivity and physical properties.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is scarce, its properties can be predicted based on its structure and comparison with related compounds.

Physical Properties

| Property | Predicted Value/Information | Source |

| CAS Number | 57413-39-5 | [1] |

| Molecular Formula | C₁₀H₁₂N₂ | [1] |

| Molecular Weight | 160.22 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and sparingly soluble in water. | Inferred from structural analogues |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the aromatic methyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The N-methyl protons would appear as a sharp singlet, and the aromatic methyl protons as another singlet.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the nitrile carbon, the aromatic carbons (with varied chemical shifts due to the different substituents), and the methyl carbons.

-

FT-IR: The infrared spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretch, typically in the range of 2220-2240 cm⁻¹. Other significant peaks would include C-H stretching and bending frequencies for the aromatic and methyl groups, and C-N stretching for the dimethylamino group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and other characteristic cleavages.

Synthesis and Manufacturing

A definitive, peer-reviewed synthesis protocol for this compound is not widely published. However, a logical and commonly employed synthetic route would involve the methylation of 4-amino-2-methylbenzonitrile. This precursor is a known compound, and its synthesis provides the foundation for obtaining the target molecule.

Synthesis of the Precursor: 4-Amino-2-methylbenzonitrile

The synthesis of 4-amino-2-methylbenzonitrile can be approached through various established methods for the introduction of a nitrile group onto an aniline derivative or the amination of a pre-functionalized benzonitrile.

N,N-Dimethylation of 4-Amino-2-methylbenzonitrile

The conversion of the primary amino group of 4-amino-2-methylbenzonitrile to a dimethylamino group is a standard transformation in organic synthesis. Several methods can be employed:

-

Eschweiler-Clarke Reaction: This classic method involves the reaction of the primary amine with an excess of formic acid and formaldehyde. The reaction proceeds via reductive amination, where formaldehyde forms an imine that is subsequently reduced by formic acid, leading to methylation. The process repeats to yield the tertiary amine. This method is often favored for its mild conditions and high yields.

-

Alkylation with Methyl Halides: Direct alkylation of the primary amine with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃, NaH) is another common approach. Careful control of stoichiometry is necessary to minimize the formation of the quaternary ammonium salt.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by the interplay of its three key functional groups.

Reactions of the Nitrile Group

The electron-withdrawing nature of the nitrile group makes it susceptible to nucleophilic attack.

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. The reaction proceeds through a primary amide intermediate.

-

Reduction: The nitrile group can be reduced to a primary amine (benzylamine derivative) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Reactions of the Aromatic Ring

The strong electron-donating dimethylamino group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it. However, the existing substituents will influence the regioselectivity.

Reactions involving the Dimethylamino Group

The nitrogen atom of the dimethylamino group is nucleophilic and can participate in reactions such as quaternization with alkyl halides.

Applications in Research and Drug Development

While specific applications of this compound are not well-documented, its structural motifs are present in various biologically active molecules. Benzonitrile derivatives are known to be key intermediates in the synthesis of pharmaceuticals. The cyano group can act as a bioisostere for other functional groups and can participate in key interactions with biological targets.

The dimethylamino group is also a common feature in many pharmaceuticals, often contributing to improved solubility, receptor binding, or pharmacokinetic properties. Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its utility could be explored in the development of kinase inhibitors, receptor modulators, or other targeted therapies.

Safety and Handling

Specific toxicity data for this compound is not available. Therefore, it should be handled with the same precautions as other potentially hazardous aromatic nitriles and amines.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a chemical entity with significant potential for applications in synthetic chemistry and drug discovery. Although detailed experimental data for this specific isomer is limited, this guide provides a solid foundation for understanding its properties and reactivity based on established chemical principles and data from analogous compounds. Further research into the synthesis, characterization, and applications of this molecule is warranted to fully explore its potential as a versatile chemical intermediate.

References

[1] PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database; CID=54593614. Available from: [Link]

Sources

A Spectroscopic Guide to the Characterization of 4-(Dimethylamino)-2-methylbenzonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Importance of Spectroscopic Characterization

In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization. Each technique provides a unique piece of the structural puzzle, and together, they offer a detailed "fingerprint" of the compound. For a molecule like 4-(Dimethylamino)-2-methylbenzonitrile, with its distinct functional groups—a nitrile, a tertiary amine, and a substituted aromatic ring—these spectroscopic methods are indispensable for verifying its synthesis and purity.

This guide will delve into the theoretical underpinnings and practical application of these techniques for the structural elucidation of this compound, using 4-(Dimethylamino)benzonitrile as a primary reference compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to reveal the electronic environment of its protons. By analyzing the spectrum of the reference compound, 4-(Dimethylamino)benzonitrile, we can predict the chemical shifts and splitting patterns for our target molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N(CH₃)₂ | ~3.0 | Singlet | 6H |

| Ar-CH₃ | ~2.4 | Singlet | 3H |

| Ar-H (ortho to CN) | ~7.4 | Doublet | 1H |

| Ar-H (ortho to N(CH₃)₂) | ~6.7 | Doublet | 1H |

| Ar-H (meta to CN and N(CH₃)₂) | ~6.6 | Singlet | 1H |

Expertise & Experience: Causality Behind Experimental Choices

The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is crucial as it dissolves the analyte without producing a proton signal that would interfere with the spectrum of the compound. The addition of a small amount of tetramethylsilane (TMS) as an internal standard provides a reference point (0 ppm) for accurate chemical shift measurements.[1]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for data acquisition.

-

Data Acquisition: Acquire the spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

dot

Caption: Correlation of predicted ¹H NMR signals with the molecular structure.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N(C H₃)₂ | ~40 |

| Ar-C H₃ | ~20 |

| C ≡N | ~119 |

| Ar-C (quaternary, attached to CN) | ~105 |

| Ar-C H | ~110-135 |

| Ar-C (quaternary, attached to N(CH₃)₂) | ~152 |

| Ar-C (quaternary, attached to CH₃) | ~140 |

Trustworthiness: A Self-Validating System

The combination of ¹H and ¹³C NMR is self-validating. The number of signals in the ¹³C spectrum should correspond to the number of unique carbon atoms in the molecule, and this should be consistent with the integration and splitting patterns observed in the ¹H spectrum. Any discrepancy would indicate an impurity or an incorrect structural assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral signature.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2220 - 2230 | Strong, sharp |

| C-N (Aromatic Amine) | ~1350 - 1250 | Strong |

| C-H (Aromatic) | ~3100 - 3000 | Medium |

| C-H (Alkyl) | ~2950 - 2850 | Medium |

| C=C (Aromatic) | ~1600 and ~1500 | Medium to strong |

Expertise & Experience: Causality Behind Experimental Choices

The choice of sampling technique, such as Attenuated Total Reflectance (ATR) or preparing a KBr pellet, depends on the physical state of the sample. ATR is a convenient method for both liquids and solids, requiring minimal sample preparation.[1]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

dot

Caption: Correlation of key functional groups with their expected IR absorptions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 160.10 | Molecular Ion |

| [M-CH₃]⁺ | 145.08 | Loss of a methyl group |

Authoritative Grounding & Comprehensive References

The predicted molecular weight of this compound (C₁₀H₁₂N₂) is 160.22 g/mol . The high-resolution mass spectrum should show a molecular ion peak very close to the calculated exact mass of 160.1000.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or introduced directly for Electron Ionization (EI).

-

Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

dot

Caption: Predicted primary fragmentation pathway in mass spectrometry.

Conclusion: A Unified Spectroscopic Picture

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and self-consistent confirmation of the structure of this compound. The predicted data, based on the well-characterized analog 4-(Dimethylamino)benzonitrile, offers a reliable roadmap for researchers working with this and similar compounds. The specific chemical shifts in NMR, the characteristic nitrile stretch in the IR, and the molecular ion peak in the mass spectrum all converge to create an unambiguous structural assignment. This multi-faceted spectroscopic approach exemplifies the rigorous standards required in modern chemical research and drug development.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]

-

PubChem. (n.d.). 4-(Dimethylamino)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link][2]

-

NIST. (n.d.). 4-(Dimethylamino)benzonitrile. National Institute of Standards and Technology. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-(Dialkylamino)benzonitriles: A Case Study on 4-(Dimethylamino)benzonitrile and a Proposed Synthesis of 4-(Dimethylamino)-2-methylbenzonitrile

This guide provides a comprehensive overview of 4-(dialkylamino)benzonitriles, with a primary focus on the extensively studied compound 4-(dimethylamino)benzonitrile (DMABN). Due to the limited specific literature on 4-(dimethylamino)-2-methylbenzonitrile, this document will first delve into the history, synthesis, properties, and applications of the parent compound, DMABN. Subsequently, a scientifically-grounded, proposed synthetic route for this compound will be detailed, based on established chemical principles and available information on its precursors.

Part 1: The Archetype - 4-(Dimethylamino)benzonitrile (DMABN)

Introduction and Historical Context

4-(Dimethylamino)benzonitrile, also known as DMABN or 4-cyano-N,N-dimethylaniline, is a substituted aromatic nitrile that has garnered significant interest in the scientific community. Its history is deeply rooted in the field of photophysics. The compound is renowned for its dual fluorescence properties, a phenomenon where it emits light at two different wavelengths upon excitation. This unusual behavior is attributed to Twisted Intramolecular Charge Transfer (TICT), where the dimethylamino group rotates relative to the benzonitrile moiety in the excited state. This property has made DMABN a model compound for studying charge transfer processes in molecules.

Physicochemical and Spectroscopic Properties

DMABN is a light brown or yellow crystalline powder at room temperature.[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1197-19-9 | [3] |

| Molecular Formula | C₉H₁₀N₂ | [1] |

| Molecular Weight | 146.19 g/mol | [3] |

| Melting Point | 72-75 °C | [3] |

| Boiling Point | 318 °C | [3] |

| Appearance | Light brown crystalline powder | [2] |

| Solubility | Sparingly soluble in water | [2] |

Spectroscopic data is crucial for the identification and characterization of DMABN. It is characterized by standard analytical techniques including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Synthesis of 4-(Dimethylamino)benzonitrile (DMABN)

The synthesis of DMABN is typically achieved through the N-alkylation of 4-aminobenzonitrile. This process involves the introduction of two methyl groups onto the nitrogen atom of the amino group.

This protocol describes a general method for the N-methylation of an aromatic amine.

Reagents and Materials:

-

4-Aminobenzonitrile

-

A methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

A base (e.g., sodium carbonate, potassium carbonate)

-

An organic solvent (e.g., acetone, acetonitrile)

-

Water

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolve 4-aminobenzonitrile in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the base to the solution and stir to create a suspension.

-

Slowly add the methylating agent to the reaction mixture. The reaction is often exothermic, so controlled addition is necessary.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure 4-(dimethylamino)benzonitrile.

Causality Behind Experimental Choices:

-

The base is essential to deprotonate the amino group, making it a more potent nucleophile to attack the electrophilic methylating agent.

-

Refluxing provides the necessary thermal energy to overcome the activation energy of the reaction, ensuring a reasonable reaction rate.

-

TLC monitoring is a critical step for determining the completion of the reaction, preventing unnecessary heating and potential side reactions.

Applications of DMABN

DMABN's unique photophysical properties make it a valuable tool in various research areas.

-

Photophysical Studies: As a model compound for TICT, it is extensively used to understand intramolecular charge transfer processes.

-

Synthesis of Pharmaceuticals and Agrochemicals: DMABN serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[2]

-

Precursor for Advanced Materials: It can be used in the synthesis of materials with specific optical or electronic properties. For instance, it is a precursor for 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione derivatives.

Part 2: A Proposed Technical Guide for this compound

While direct literature on the discovery and history of this compound is scarce, a logical synthetic pathway can be proposed based on established organic chemistry principles and the availability of starting materials.

Nomenclature and Structure

The structure of this compound is an isomer of the more common 4-(dimethylamino)benzonitrile. The key difference is the presence of a methyl group at the 2-position of the benzene ring.

Caption: Chemical structure of this compound.

Proposed Synthesis

A plausible and efficient synthesis of this compound can be envisioned as a two-step process starting from a commercially available precursor, 2-amino-4-methylbenzonitrile.[4]

Workflow Diagram:

Caption: Proposed synthetic workflow for this compound.

This step is analogous to the synthesis of DMABN and involves the methylation of the primary amine.

Experimental Protocol:

Reagents and Materials:

-

2-Amino-4-methylbenzonitrile (CAS: 26830-96-6)[4]

-

Formaldehyde (as an aqueous solution)

-

Formic acid

-

Standard laboratory glassware and safety equipment

Procedure (Eschweiler-Clarke Reaction):

-

To a round-bottom flask, add 2-amino-4-methylbenzonitrile.

-

Add an excess of aqueous formaldehyde, followed by an excess of formic acid.

-

Heat the mixture to reflux for several hours. The reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture and make it basic by the careful addition of a sodium hydroxide solution.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

Causality Behind Experimental Choices:

-

The Eschweiler-Clarke reaction is a well-established and effective method for the methylation of primary amines.[5] It uses readily available and inexpensive reagents.

-

Formic acid acts as the reducing agent in this reaction.

-

Basification is necessary to neutralize the excess formic acid and to ensure the product is in its free base form for extraction.

The crude this compound can be purified using standard laboratory techniques.

-

Column Chromatography: This is a highly effective method for separating the desired product from any unreacted starting material or byproducts. A silica gel stationary phase with a gradient of ethyl acetate in hexanes would be a suitable mobile phase.

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure product.

Predicted Properties and Potential Applications

The properties of this compound are expected to be similar to those of DMABN, though the additional methyl group may influence its solubility, melting point, and electronic properties.

Potential Applications:

-

Pharmaceutical Intermediate: Like its isomer, it could serve as a key intermediate in the synthesis of novel pharmaceutical compounds. The substitution pattern on the aromatic ring could be exploited to fine-tune the biological activity of a target molecule.

-

Research Chemical: It could be used in medicinal chemistry programs to explore structure-activity relationships.

-

Materials Science: The introduction of the methyl group could alter the photophysical properties compared to DMABN, making it a candidate for investigation in materials science for applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Part 3: Safety and Handling

Substituted benzonitriles should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For DMABN, the GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation).[3] Similar precautions should be taken for this compound.

References

-

PubChem. 4-((Dimethylamino)methyl)benzonitrile. [Link]

-

PubChem. 4-(Dimethylamino)benzonitrile. [Link]

- Google Patents. WO 2006/011696 A1 - Method for preparing 4-[2-(dimethylamino)

-

ResearchGate. 2-Aminobenzonitrile. [Link]

- Google Patents. RU1772103C - Method of 2-aminobenzonitrile synthesis.

- Google Patents. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.

-

PubMed Central (PMC). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. [Link]

-

National Center for Biotechnology Information. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. [Link]

-

PubMed. 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. [Link]

-

ACS Publications. Atom-Economical and Tandem Conversion of Nitriles to N-Methylated Amides Using Methanol and Water. [Link]

-

Chemchart. 4-Aminobenzonitrile (873-74-5). [Link]

-

University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

Sources

- 1. 4-(Dimethylamino)benzonitrile | C9H10N2 | CID 70967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-(ジメチルアミノ)ベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-アミノ-4-メチルベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Dimethylamino)-2-methylbenzonitrile

This guide provides a comprehensive technical overview of 4-(Dimethylamino)-2-methylbenzonitrile, a substituted aromatic nitrile of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and potential applications, grounded in established scientific principles.

Core Molecular Attributes

This compound is a polysubstituted benzene derivative featuring a nitrile (-C≡N) group, a dimethylamino (-N(CH₃)₂) group, and a methyl (-CH₃) group. The strategic placement of these functional groups imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential biological activity.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂N₂ | [1] |

| Molecular Weight | 160.22 g/mol | [1][2] |

| CAS Number | 57413-39-5 | [1][2][3][4] |

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, purification, and quality control. While comprehensive experimental data for this specific isomer is not extensively published, data for the closely related isomer, 4-(Dimethylamino)benzonitrile, and general principles of spectroscopy provide a basis for expected characteristics.

Expected Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the protons of the methyl group on the ring. The substitution pattern will influence the chemical shifts and coupling constants of the aromatic protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information on the chemical environment of each carbon atom, including the characteristic signal of the nitrile carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile group (C≡N stretch), typically in the range of 2220-2260 cm⁻¹.

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.

Synthesis and Reaction Pathways

The synthesis of polysubstituted benzonitriles often involves multi-step reaction sequences. While a specific, detailed experimental protocol for this compound is not provided in the searched literature, a plausible synthetic approach can be devised based on established organic chemistry methodologies for analogous compounds. A common strategy involves the construction of the substituted benzene ring followed by the introduction or modification of the functional groups.

For instance, the synthesis of related methylbenzonitrile derivatives has been achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to build the core aromatic structure.[5] Subsequent functional group interconversions can then be employed to install the dimethylamino and nitrile moieties.

Illustrative Synthetic Workflow (Hypothetical)

The following diagram illustrates a potential, generalized workflow for the synthesis of a substituted benzonitrile, highlighting the key stages of chemical transformation.

Caption: Generalized synthetic workflow for substituted benzonitriles.

Applications in Research and Development

Benzonitrile derivatives are recognized as important structural motifs in medicinal chemistry and materials science. Their applications often stem from the electronic properties of the nitrile group and its ability to participate in hydrogen bonding.

-

Drug Discovery: Benzonitrile-containing compounds have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy, and for their potential antiviral and antimicrobial properties.[6] The development of triazole-pyrimidine-methylbenzonitrile derivatives as adenosine receptor antagonists highlights the utility of this scaffold in targeting specific biological pathways.[5]

-

Photophysical Studies: The related compound, 4-(Dimethylamino)benzonitrile, is well-known for its interesting photophysical properties, including dual fluorescence arising from an intramolecular charge transfer (ICT) state. While not confirmed for the 2-methyl isomer, the presence of the electron-donating dimethylamino group and the electron-withdrawing nitrile group suggests that this compound could also exhibit interesting photophysical behaviors.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound was not found in the search results, safety information for the closely related isomer, 4-((Dimethylamino)methyl)benzonitrile, indicates that compounds of this class should be handled with care.

General Safety Precautions:

-

Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[7]

-

Irritation: Expected to cause skin and serious eye irritation.[7]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Disclaimer: This information is based on data for a structurally similar compound and should be used as a guideline only. Always consult a specific and current Safety Data Sheet (SDS) for the exact compound (CAS 57413-39-5) before handling.

Conclusion

This compound represents a molecule with significant potential for further investigation in the fields of synthetic chemistry, medicinal chemistry, and materials science. Its structural features suggest a rich chemical reactivity and the possibility of interesting biological and photophysical properties. Further research is warranted to fully elucidate its synthetic pathways, spectroscopic characteristics, and to explore its potential applications in various scientific disciplines.

References

-

PubChem. 4-((Dimethylamino)methyl)benzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

PubChem. 4-(Dimethylamino)benzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

- Google Patents. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.

- Google Patents. WO 2006/011696 A1.

- Google Patents. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate.

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

National Center for Biotechnology Information. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. PMC. Available from: [Link]

-

Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-dimethylamino-2-methylazobenzol | Sigma-Aldrich [sigmaaldrich.com]

- 3. Search Results - AK Scientific [aksci.com]

- 4. This compound | 57413-39-5 [sigmaaldrich.com]

- 5. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-((Dimethylamino)methyl)benzonitrile | C10H12N2 | CID 826329 - PubChem [pubchem.ncbi.nlm.nih.gov]

Key chemical reactions involving 4-(Dimethylamino)-2-methylbenzonitrile

An In-Depth Technical Guide to the Core Chemical Reactions of 4-(Dimethylamino)-2-methylbenzonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the key chemical reactions involving this compound. This molecule serves as a versatile scaffold in synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials. Its unique trifunctional nature—possessing a nitrile, a tertiary amine, and a substituted aromatic ring—offers a rich landscape for chemical transformations. This document explores the reactivity of each functional group, providing detailed mechanistic insights, step-by-step experimental protocols, and predictive analysis of reaction outcomes. The content is structured to deliver field-proven insights for researchers, scientists, and professionals in drug development, emphasizing the causality behind experimental choices and ensuring scientific integrity.

Introduction: The Strategic Importance of this compound

This compound is an aromatic compound characterized by an electron-donating dimethylamino group and a weakly activating methyl group, alongside an electron-withdrawing nitrile functionality. This electronic arrangement creates a molecule with distinct regions of reactivity, making it a valuable intermediate in multi-step syntheses. The dimethylamino group, a powerful activating group, significantly influences the reactivity of the aromatic ring in electrophilic substitution reactions.[1] Concurrently, the nitrile group offers a gateway to a variety of functional transformations, including hydrolysis to carboxylic acids, reduction to amines, and addition of organometallic reagents to form ketones.[2][3][4]

The strategic placement of the methyl group ortho to the nitrile introduces steric considerations and further modulates the electronic properties of the benzene ring. This guide will dissect the reactivity of this molecule by focusing on its principal reaction sites.

Transformations of the Nitrile Group: A Hub of Synthetic Versatility

The cyano group is a cornerstone of the synthetic utility of this compound, serving as a precursor to several key functional groups.[5]

Hydrolysis to Carboxylic Acids and Amides

The conversion of the nitrile to a carboxylic acid or an amide is a fundamental transformation.[4] This can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.

Causality in Experimental Choice:

-

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen activates the carbon atom toward nucleophilic attack by water. This method is effective but may require harsh conditions (strong acid, high temperatures), potentially leading to side reactions on the electron-rich aromatic ring.

-

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon is the initial step. This pathway is generally cleaner for electron-rich systems as it avoids potential acid-mediated degradation.

Table 1: Representative Conditions for Nitrile Hydrolysis

| Reaction | Reagents & Conditions | Product | Typical Yield |

| Acid Hydrolysis | Concentrated H₂SO₄, H₂O, Reflux | 4-(Dimethylamino)-2-methylbenzoic acid | >85% |

| Base Hydrolysis | 25% aq. NaOH, Ethanol, Reflux | 4-(Dimethylamino)-2-methylbenzoic acid | >90% |

Experimental Protocol: Base-Catalyzed Hydrolysis

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Reagent Addition: Add a 25% aqueous solution of sodium hydroxide (5.0 eq).

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and acidify with concentrated HCl to pH ~2. The product, 4-(Dimethylamino)-2-methylbenzoic acid, will precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Diagram: Mechanism of Base-Catalyzed Nitrile Hydrolysis

Caption: Mechanism of nitrile hydrolysis to a carboxylic acid.

Reduction to Primary Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent.[3]

Causality in Experimental Choice:

-

Strong Reducing Agents (e.g., LiAlH₄): Lithium aluminum hydride delivers two hydride equivalents to the nitrile carbon, leading to the formation of a primary amine after an aqueous workup.[3] This is a powerful and often high-yielding method.

-

Milder Reducing Agents (e.g., DIBAL-H): Diisobutylaluminium hydride (DIBAL-H) allows for the reduction to be stopped at the intermediate imine stage.[3] Upon acidic workup, this imine is hydrolyzed to an aldehyde. The reaction is typically run at low temperatures to prevent over-reduction.

Experimental Protocol: Reduction to a Primary Amine with LiAlH₄

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.

-

Substrate Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aq. NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the primary amine.

Diagram: Workflow for Selective Nitrile Reduction

Caption: Selective reduction pathways for the nitrile group.

Electrophilic Aromatic Substitution (EAS)

The benzene ring of this compound is highly activated towards electrophilic attack due to the potent electron-donating dimethylamino group.

Regioselectivity Analysis

The outcome of EAS reactions is governed by the directing effects of the three substituents:

-

-N(CH₃)₂ (Dimethylamino): Strongly activating, ortho, para-director.

-

-CH₃ (Methyl): Weakly activating, ortho, para-director.

-

-CN (Cyano): Strongly deactivating, meta-director.

The dimethylamino group is the dominant directing group. Therefore, substitution is expected to occur at the positions ortho to it (positions 3 and 5). Position 3 is sterically hindered by the adjacent methyl group at position 2. Thus, electrophilic substitution is overwhelmingly favored at position 5 .

Diagram: Regioselectivity of Electrophilic Aromatic Substitution

Caption: Predicted regioselectivity for EAS on the molecule.

Key EAS Reactions

Nitration

-

Challenge: The strongly activating dimethylamino group can be oxidized by strong nitric acid.

-

Solution: Milder nitrating agents or protection of the amino group may be necessary. A common approach is to use a mixture of nitric acid and acetic anhydride at low temperatures.

Halogenation

-

Reactivity: The ring is highly activated, so reactions with bromine or chlorine can proceed rapidly, even without a Lewis acid catalyst.

-

Protocol: Reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like DMF or acetonitrile provides a controlled method for monohalogenation at position 5.

Friedel-Crafts Acylation/Alkylation

-

Limitation: Friedel-Crafts reactions often fail on strongly activated anilines because the lone pair on the nitrogen coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring.

-

Alternative: Vilsmeier-Haack or other electrophilic substitution methods that are compatible with the dimethylamino group would be more suitable.

Reactions Involving the Dimethylamino Group

The dimethylamino group is a key pharmacophore in many FDA-approved drugs, valued for its ability to modulate biological targets.[6][7] While often retained in the final product, it can undergo specific reactions.

N-Oxidation

The tertiary amine can be oxidized to an N-oxide using reagents like hydrogen peroxide or m-CPBA. This transformation can alter the compound's solubility and pharmacological profile.

Quaternization

Reaction with an alkyl halide (e.g., methyl iodide) will convert the tertiary amine into a quaternary ammonium salt. This introduces a permanent positive charge, which can be useful for specific biological targeting or for modifying physical properties.

Conclusion

This compound is a synthetically rich building block whose reactivity is a predictable interplay of its three core functional groups. The nitrile moiety provides access to amines, aldehydes, and carboxylic acids. The highly activated aromatic ring undergoes regioselective electrophilic substitution predominantly at the C5 position, guided by the powerful dimethylamino group. Finally, the dimethylamino group itself can be targeted for specific transformations. A thorough understanding of these reaction pathways, as detailed in this guide, empowers researchers to strategically employ this versatile molecule in the synthesis of complex targets for pharmaceutical and material science applications.

References

-

PubChem. (n.d.). 4-(Dimethylamino)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-((Dimethylamino)methyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO 2006/011696 A1.

- Google Patents. (n.d.). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.

- Parbel, A., et al. (2009). Dynamics of ultrafast intramolecular charge transfer with 4-(dimethylamino)benzonitrile in acetonitrile. The Journal of Chemical Physics, 131(3), 031101.

- Google Patents. (n.d.). WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate.

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

- RSC Publishing. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances.

-

PubMed. (2015). Early Events in the Nonadiabatic Relaxation Dynamics of 4-(N,N-Dimethylamino)benzonitrile. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. PMC. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 20.7: Chemistry of Nitriles. In Organic Chemistry II. Retrieved from [Link]

- RSC Publishing. (n.d.). Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. RSC Advances.

-

PubMed Central. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-(Dimethylamino)benzylidene)malononitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. In Organic Chemistry II. Retrieved from [Link]

-

PubMed Central. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Retrieved from [Link]

-

PubMed. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Retrieved from [Link]

-

ResearchGate. (n.d.). The hydrolysis reactions of nitriles via C−N bond cleavage. Retrieved from [Link]

-

ElectronicsAndBooks. (2009). About the Reaction of b-Dimethylamino-a,b-enones with Active Methylene Nitriles. Retrieved from [Link]

-

National Institutes of Health. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrophilic substitution reactions of 3-{2-(2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}indolin-2-ones (E or Z)-3. Retrieved from [Link]

Sources

- 1. Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]